molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

Cat. No.: B131270
CAS No.: 68095-20-5
M. Wt: 246.09 g/mol
InChI Key: UTOPXRFTSBAYHI-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide is a chemical compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further substituted with a chlorine atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide can be synthesized through the reaction of 5-chloro-2-aminophenylacetic acid with chloroacetyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Condensation Reactions: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions include substituted amides, sulfoxides, sulfones, amines, alcohols, imines, and enamines .

Scientific Research Applications

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide is unique due to the specific positioning of the chloroacetyl and chlorine groups on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPXRFTSBAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499770
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68095-20-5
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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